
4-(9H-carbazol-4-yl)-9-phenylcarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9H-carbazol-4-yl)-9-phenylcarbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their stability and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-carbazol-4-yl)-9-phenylcarbazole typically involves Suzuki coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki coupling reactions. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(9H-carbazol-4-yl)-9-phenylcarbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert double bonds or other functional groups into simpler forms.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation might use alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various halogenated or alkylated carbazole compounds .
Aplicaciones Científicas De Investigación
4-(9H-carbazol-4-yl)-9-phenylcarbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its electronic properties.
Industry: It is a key material in the development of OLEDs and other optoelectronic devices due to its excellent hole-transporting properties
Mecanismo De Acción
The mechanism by which 4-(9H-carbazol-4-yl)-9-phenylcarbazole exerts its effects is primarily related to its electronic properties. In OLEDs, it functions as a hole-transporting material, facilitating the movement of positive charges (holes) through the device. This enhances the efficiency and stability of the OLEDs by improving charge balance and reducing energy loss .
Comparación Con Compuestos Similares
Similar Compounds
4-(9H-carbazol-9-yl)triphenylamine: Another hole-transporting material used in OLEDs.
3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline: A bipolar molecule used in phosphorescent OLEDs.
Uniqueness
4-(9H-carbazol-4-yl)-9-phenylcarbazole stands out due to its unique combination of stability, electronic properties, and ease of synthesis. Its structure allows for efficient hole transport, making it particularly valuable in the development of high-performance OLEDs .
Propiedades
Fórmula molecular |
C30H20N2 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
4-(9H-carbazol-4-yl)-9-phenylcarbazole |
InChI |
InChI=1S/C30H20N2/c1-2-10-20(11-3-1)32-27-18-7-5-13-24(27)30-22(15-9-19-28(30)32)21-14-8-17-26-29(21)23-12-4-6-16-25(23)31-26/h1-19,31H |
Clave InChI |
QKOMEUVGZUQNLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C(C=CC=C42)C5=C6C7=CC=CC=C7NC6=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



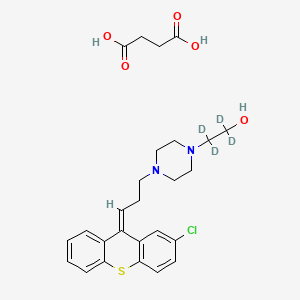
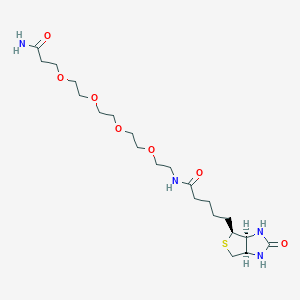
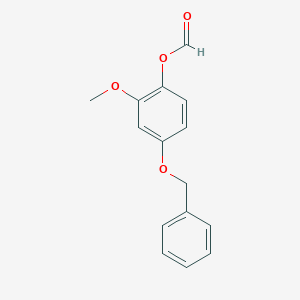
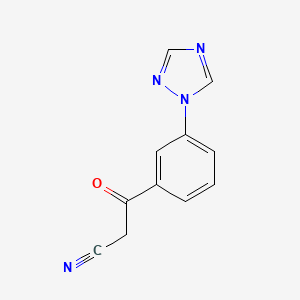

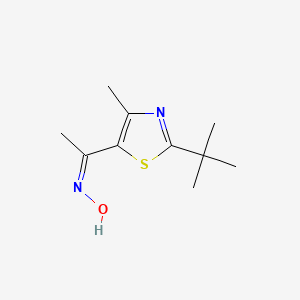




![3-[[4-(3-Pyridazinyl)phenyl]amino]benzoic Acid](/img/structure/B13707878.png)


